![molecular formula C8H4BrClN2O B11759048 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)
9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its unique structure, which includes bromine and chlorine substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate pyrimidinone precursors with brominating and chlorinating agents. One common method includes the use of N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled conditions to introduce the bromine and chlorine atoms, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Chalcogenation: Metal-free C-3 chalcogenation (sulfenylation and selenylation) reactions have been reported, leading to the formation of 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidinone derivatives, which can exhibit different biological activities .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor for certain enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用机制
The mechanism of action of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating receptor activity or signaling cascades .
相似化合物的比较
Similar Compounds
4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine and chlorine substituents but shares the core structure.
3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains methyl groups instead of halogens.
6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: A reduced form with additional hydrogen atoms.
Uniqueness
The presence of bromine and chlorine atoms in 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. These halogen substituents can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions .
属性
分子式 |
C8H4BrClN2O |
|---|---|
分子量 |
259.49 g/mol |
IUPAC 名称 |
9-bromo-7-chloropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-3-5(10)4-12-7(13)1-2-11-8(6)12/h1-4H |
InChI 键 |
GJBSAYPPZFSSDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=CC(=CN2C1=O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


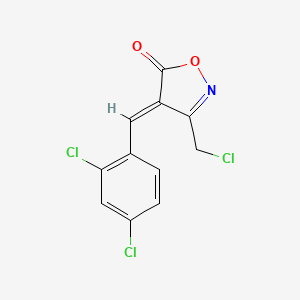
![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)

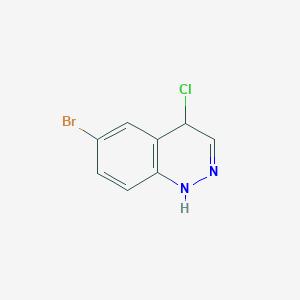
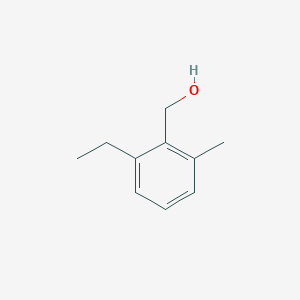
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)
![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)

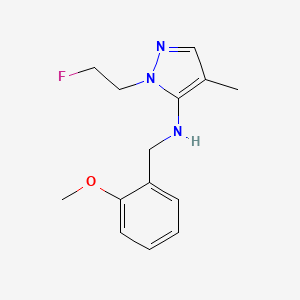

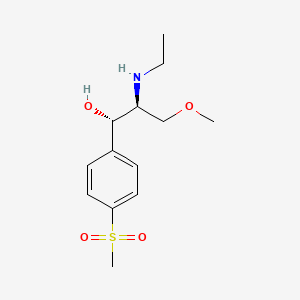
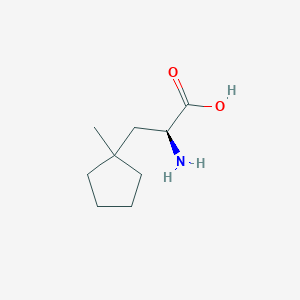

amine](/img/structure/B11759061.png)
